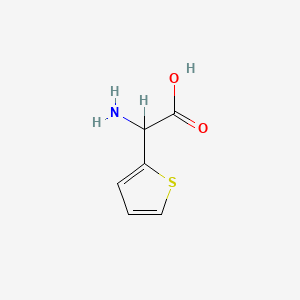

(R)-2-Thienylglycine

Description

The exact mass of the compound Amino-thiophen-2-YL-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315311 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-23-3, 43189-45-3 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Thienylglycine: Properties, Synthesis, and Pharmaceutical Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Thienylglycine is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its rigid, chiral structure, featuring a thiophene ring, makes it a valuable chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemistry, physicochemical properties, and established synthetic and resolution methodologies. A particular focus is placed on its critical role as a key intermediate in the synthesis of the potent antiplatelet drug, Clopidogrel. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of a Chiral Intermediate

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to adverse effects. This compound stands out as a crucial chiral synthon, a molecule whose pre-existing stereocenter is incorporated into a larger, more complex target molecule.[1] Its primary application lies in the synthesis of thienopyridine derivatives, a class of drugs that includes the widely prescribed antithrombotic agent, Clopidogrel.[1][2] The unique thiophene moiety and the specific (R)-configuration at the α-carbon are indispensable for the therapeutic efficacy of these drugs.[3][4] This guide will dissect the core chemical attributes of this compound that underpin its utility and provide practical insights into its handling and application.

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its function. Understanding its structure is the first step in appreciating its reactivity and role in asymmetric synthesis.

Chemical Identity

The fundamental identifiers and core properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(thiophen-2-yl)acetic acid | [5] |

| Synonyms | (-)-2-Thienylglycine, L-2-(2-Thienyl)glycine | [3][5] |

| CAS Number | 65058-23-3 | [3][5][6] |

| Molecular Formula | C₆H₇NO₂S | [3][5] |

| Molecular Weight | 157.19 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [3] |

Stereochemical Configuration

The designation "(R)" refers to the absolute configuration at the chiral center—the α-carbon bonded to the amino group, carboxyl group, hydrogen atom, and the thiophene-2-yl group. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: -NH₂ > -COOH > -C₄H₃S > -H. This arrangement results in a rectus (R) configuration. This specific stereochemistry is non-negotiable for the synthesis of biologically active Clopidogrel, as the (S)-enantiomer is devoid of the desired antiplatelet activity.[1]

Caption: Stereochemical representation of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including process optimization, purification, and storage.

Physical and Chemical Data

| Property | Value | Remarks / Method |

| Melting Point | ~213-214 °C (decomposes) | Varies with purity.[7] |

| Water Solubility | Sparingly soluble | Exact values vary; one source notes 0.3g/100ml for a related compound.[8] |

| Density (Predicted) | ~1.42 g/cm³ | Computational prediction.[6] |

| Storage Conditions | 0-8 °C, inert atmosphere | Recommended to prevent degradation.[3] |

Spectral Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While comprehensive spectral data is best sourced from dedicated databases, key expected characteristics are outlined below.[9]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the α-proton, the amine protons, and the three protons of the thiophene ring.[7] The α-proton typically appears as a singlet around 5.15 ppm (in DMSO). The thiophene protons will exhibit characteristic coupling patterns in the aromatic region (approx. 7.0-7.8 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon (~165-170 ppm), the α-carbon (~50-55 ppm), and the four distinct carbons of the thiophene ring.[7]

-

IR Spectroscopy: Key absorption bands include a very broad stretch from the O-H of the carboxylic acid (centered around 3000 cm⁻¹), N-H stretching from the amine (3200-3400 cm⁻¹), and a strong C=O stretch from the carboxyl group (1700-1720 cm⁻¹).[10]

Synthesis and Chiral Resolution: The Path to Enantiopurity

The industrial production of this compound rarely relies on direct asymmetric synthesis. The more common and economically viable approach involves the synthesis of the racemic mixture followed by a highly efficient chiral resolution step.

Racemic Synthesis: The Strecker Approach

A prevalent method for synthesizing racemic 2-thienylglycine is a variation of the Strecker synthesis . This classic multi-component reaction offers a straightforward route from simple starting materials.

Causality: The choice of the Strecker synthesis is driven by its efficiency and the low cost of the starting materials: 2-thiophenecarboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl).[11] The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the enantiomerically pure (R)-isomer is the most critical and challenging step. The primary industrial method is diastereomeric salt resolution .

Expertise & Causality: This technique leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility. By reacting the racemic amino acid with a chiral resolving agent—an enantiomerically pure acid or base—two diastereomeric salts are formed. The key to a successful resolution is the selection of a resolving agent that forms a salt with one of the enantiomers that is significantly less soluble in a chosen solvent system than the other. This difference in solubility allows for the selective crystallization of the desired diastereomeric salt. For amino acids like 2-thienylglycine, a chiral acid such as (+)-camphor-10-sulfonic acid (CSA) is a field-proven choice.[12]

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (R,S)-2-Thienylglycine with (+)-CSA

This protocol is a representative example and must be adapted and optimized based on specific lab conditions and scale.

-

Dissolution: Charge a suitable reactor with racemic 2-thienylglycine and a solvent such as methanol. Heat the mixture to reflux to ensure complete dissolution.

-

Addition of Resolving Agent: Slowly add a solution of one equivalent of (+)-camphor-10-sulfonic acid in methanol to the hot amino acid solution.

-

Causality: The formation of the diastereomeric salts occurs at this stage. Maintaining a high temperature prevents premature precipitation.

-

-

Controlled Crystallization: Gradually cool the solution over several hours to ambient temperature, and then further to 0-5 °C.

-

Trustworthiness: This slow, controlled cooling is critical. Rapid cooling can trap impurities and lead to the co-precipitation of the undesired diastereomeric salt, thereby reducing the enantiomeric excess (ee) of the final product.

-

-

Isolation: Filter the resulting crystalline solid (the less soluble this compound • (+)-CSA salt) and wash with cold methanol to remove the mother liquor containing the more soluble (S)-enantiomer salt.

-

Liberation of the Free Amino Acid: Suspend the isolated salt in water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide. This neutralizes the sulfonic acid and precipitates the free this compound.

-

Final Purification: Filter the solid product, wash with water to remove residual salts, and dry under vacuum.

-

Validation: Confirm the enantiomeric purity using chiral HPLC and measure the specific optical rotation. An ee of >99% is typically required for pharmaceutical applications.[12]

Application in Pharmaceutical Synthesis: The Case of Clopidogrel

The primary industrial value of this compound is its role as a cornerstone in the synthesis of Clopidogrel, a blockbuster antiplatelet medication.[13][14]

The Synthesis of Clopidogrel

Clopidogrel is the (S)-enantiomer of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.[1] A common synthetic route involves the condensation of this compound (or its methyl ester derivative) with 2-chloro-α-bromo-phenylacetic acid methyl ester, followed by a cyclization step.

However, a more direct and widely patented route involves the reaction of a different chiral intermediate, (R)-(+)-alpha-(2-chlorophenyl)glycine methyl ester, with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While this compound is not a direct precursor in this specific pathway, the principles of utilizing a chiral amino-acid derivative are identical and highlight the importance of such synthons. The development of Clopidogrel's synthesis illustrates the evolution of industrial chemistry, where different chiral building blocks have been employed to achieve the same enantiomerically pure target.[12]

The structural relationship between the starting material and the final product underscores the concept of chirality transfer, where the stereocenter from the initial building block is retained throughout the synthetic sequence to define the final product's stereochemistry.

Caption: Role of a chiral intermediate in Clopidogrel synthesis.

Safety and Handling

This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[8][15] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8]

-

Handling: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder. Avoid dust formation.

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, preferably refrigerated (0-8 °C) as recommended.[3][15]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in modern pharmaceutical synthesis. Its value is derived from its specific, immutable stereochemistry, which is transferred to complex, life-saving drug molecules like Clopidogrel. A comprehensive grasp of its properties, from its spectral signature to its solubility characteristics, is fundamental to the successful execution of chiral resolutions and subsequent synthetic transformations. The methodologies described herein, particularly the principles of diastereomeric salt resolution, represent a fusion of fundamental chemical principles and practical, scalable process chemistry, underscoring the critical role of such building blocks in bringing effective medicines to patients.

References

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-2-(2-Thienyl)-glycine | C6H7NO2S - BuyersGuideChem [buyersguidechem.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 12. pure.rug.nl [pure.rug.nl]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of (R)-2-Thienylglycine in Modern Chemistry

An In-Depth Technical Guide to (R)-2-Thienylglycine

This compound is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and peptide synthesis. Its structure, which incorporates a thiophene ring as a bioisostere of the phenyl group found in phenylglycine, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive overview of this compound, consolidating its fundamental properties, synthesis strategies, analytical methodologies, and applications for professionals in the field. As a chiral building block, it offers a scaffold for creating molecules with specific stereochemistry, a critical aspect in designing compounds with high efficacy and target selectivity.[3]

Core Properties and Identification

A foundational aspect of working with any chemical entity is the accurate identification and understanding of its basic properties. This compound is a white to off-white powder, and its key identifiers and properties are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 65058-23-3 | [1][4] |

| Molecular Formula | C₆H₇NO₂S | [1][4] |

| Molecular Weight | 157.19 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (typically) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | L-2-(2-Thienyl)glycine, (2R)-2-Amino-2-(thiophen-2-yl)acetic acid | [1][4] |

Spectroscopic Characterization: A Note on Data Availability

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the three protons on the thiophene ring, a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons which may exchange with a deuterated solvent.[5]

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals: four for the thiophene ring carbons (two quaternary and two methine), one for the α-carbon, and one for the carboxyl carbon. The carboxyl carbon would appear most downfield, typically in the 170-185 ppm range.[6][7]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 158. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorptions for the amine N-H bonds (around 3300-3500 cm⁻¹), the carboxylic acid O-H bond (a broad peak from 2500-3300 cm⁻¹), and the C=O of the carboxylic acid (a strong peak around 1700-1730 cm⁻¹).[11][12][13][14]

Synthesis of this compound: Strategies for Enantiocontrol

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic chemistry. While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general approaches to its synthesis can be inferred from established methodologies for creating chiral amino acids. These methods often rely on either enzymatic catalysis or the use of chiral auxiliaries.

Conceptual Workflow: Asymmetric Synthesis

Caption: General workflows for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

The Strecker synthesis is a classic method for producing α-amino acids. To achieve enantioselectivity, a chiral auxiliary, such as (R)-phenylglycine amide, can be employed. This process involves the formation of diastereomeric α-amino nitriles, one of which can be selectively crystallized due to differences in solubility—a technique known as a crystallization-induced asymmetric transformation.[15]

Step 1: Imine Formation

-

2-Thiophenecarboxaldehyde is condensed with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) to form a chiral imine.

Step 2: Strecker Reaction

-

The chiral imine is reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a mixture of diastereomeric α-amino nitriles.

Step 3: Crystallization-Induced Asymmetric Transformation

-

The reaction mixture is equilibrated, allowing the less soluble diastereomer to crystallize out, thus shifting the equilibrium and enriching one diastereomer. The solid is isolated by filtration.

Step 4: Hydrolysis and Auxiliary Removal

-

The purified α-amino nitrile diastereomer is hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

Step 5: Final Purification

-

The resulting this compound is isolated and purified, typically through recrystallization or chromatography.

Analytical Chemistry: Ensuring Enantiomeric Purity

For any application involving a chiral compound, particularly in the pharmaceutical industry, the determination of enantiomeric purity (or enantiomeric excess, e.e.) is critical. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).[16][17][18]

Chiral HPLC Method Development Workflow

Caption: A logical workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination (Conceptual)

While a specific validated method for this compound is not publicly documented, a typical approach would be as follows:

1. Column Selection:

-

A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of amylose or cellulose, is often a good starting point for the separation of amino acid enantiomers.[17][19]

2. Mobile Phase Preparation:

-

For a normal-phase separation, a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol is commonly used.[17]

-

Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.

3. Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Temperature: Column temperature is controlled, often at 25 °C, as temperature can significantly impact chiral recognition.[19]

-

Detection: UV detection at a wavelength where the thiophene ring absorbs, likely around 230-240 nm.

4. Data Analysis:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Applications in Research and Development

This compound is a valuable building block primarily due to the properties conferred by the thiophene ring and its defined stereochemistry.

-

Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to create peptides with modified structures.[20] The thiophene side chain can introduce conformational constraints, enhance metabolic stability, or modulate binding affinity to biological targets compared to its natural counterparts. For use in SPPS, it is typically protected with Fmoc or Boc groups.[3][20]

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its ability to act as a neurotransmitter modulator makes it a scaffold of interest for drugs targeting neurological disorders, including pain and mood disorders.[1]

-

Agrochemicals: There is emerging interest in its use for developing novel, environmentally friendly pesticides.[1]

Safety and Handling

Based on the Safety Data Sheet for the related compound N-Fmoc-D-2-(2-thienyl)glycine, this compound is not classified as a hazardous substance under OSHA regulations.[20] However, as with any chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound stands as a specialized yet highly valuable chiral building block for chemists and drug development professionals. Its unique combination of a thiophene heterocycle and a defined stereocenter provides a powerful tool for modulating the properties of peptides and small molecule therapeutics. While detailed public data on its synthesis and spectroscopic characterization is limited, the principles for its creation and analysis are well-established within the field of asymmetric synthesis and chiral chromatography. Its continued application in research underscores its potential to contribute to the development of next-generation pharmaceuticals and other advanced chemical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. uab.edu [uab.edu]

- 9. venoMS [venoms.ch]

- 10. Mascot help: Peptide fragmentation [matrixscience.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 20. chemimpex.com [chemimpex.com]

Spectroscopic data (NMR, IR, MS) of (R)-2-Thienylglycine

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its structure, featuring a thiophene ring attached to the α-carbon of glycine, imparts unique conformational properties and potential for specific biological interactions.[2] A thorough understanding of its spectroscopic properties is fundamental for structure verification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectroscopic fingerprints. The molecule consists of a chiral center, an aromatic thiophene ring, an amino group, and a carboxylic acid group. These functional groups give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

Expertise & Experience: Experimental Considerations

The choice of solvent is critical for acquiring high-quality NMR spectra of amino acids. This compound exhibits poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar, protic solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are preferred. D₂O is an excellent choice as it readily dissolves the zwitterionic form of the amino acid. The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the spectrum and aids in the assignment of other resonances. For observing these exchangeable protons, DMSO-d₆ is the solvent of choice.

Modern high-field NMR spectrometers (e.g., 300-600 MHz) are recommended to achieve optimal signal dispersion, which is particularly useful for resolving the coupling patterns of the thiophene protons.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Acquire the spectra on an NMR spectrometer operating at a field strength of 300 MHz or higher. For protein and peptide samples, concentrations of 0.5-1.0 mM are often recommended.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique if acquiring in H₂O with D₂O lock or if residual H₂O signal in D₂O is significant.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound based on data from closely related structures and general principles of NMR spectroscopy.[6][7]

| Proton (¹H) | Expected Chemical Shift (ppm in D₂O) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H-α | ~5.3 - 5.5 | Singlet (s) | C=O | ~170 - 175 |

| H-3 (Thiophene) | ~7.1 - 7.2 | Doublet of doublets (dd) | C-α | ~55 - 60 |

| H-4 (Thiophene) | ~7.0 - 7.1 | Triplet (t) or dd | C-2 (Thiophene) | ~140 - 145 |

| H-5 (Thiophene) | ~7.4 - 7.5 | Doublet of doublets (dd) | C-3 (Thiophene) | ~125 - 127 |

| NH₂ / COOH | Not observed in D₂O | - | C-4 (Thiophene) | ~126 - 128 |

| C-5 (Thiophene) | ~124 - 126 |

Interpretation and Rationale

-

¹H NMR: The α-proton (H-α) is expected to appear as a singlet around 5.3-5.5 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing amino and carboxyl groups, as well as the thiophene ring. The three protons on the thiophene ring will appear in the aromatic region (7.0-7.5 ppm) and will exhibit characteristic coupling patterns (doublet of doublets and a triplet) due to spin-spin coupling with each other. The exact splitting will depend on the respective coupling constants (J-values).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~170-175 ppm). The α-carbon will resonate around 55-60 ppm. The four carbons of the thiophene ring will appear in the aromatic/olefinic region (~124-145 ppm), with the carbon directly attached to the glycine moiety (C-2) being the most downfield due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its amino, carboxylic acid, and thiophene moieties.

Expertise & Experience: Sample Preparation

For solid samples like this compound, two common transmission techniques are the potassium bromide (KBr) pellet method and the Nujol mull.[8][9]

-

KBr Pellet: This involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[10] KBr is IR-transparent, so it does not interfere with the sample spectrum.[8] This method is often preferred for obtaining a high-quality, unobstructed spectrum.

-

Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl), and allow the solvent to evaporate, leaving a thin film of the compound.[8][11]

Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation; the solid is simply pressed against an IR-transparent crystal.[10]

Experimental Protocol: KBr Pellet Method

-

Grinding: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[10]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.[10]

-

Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands

The IR spectrum will display characteristic bands for the functional groups present.[12][13]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |

| N-H (Amino Group) | 3200 - 3000 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | ~1710 - 1680 | Stretching |

| N-H (Amine) | ~1640 - 1560 | Bending (Scissoring) |

| C=C (Aromatic) | ~1600 - 1450 | Ring Stretching |

| C-O (Carboxylic Acid) | ~1320 - 1210 | Stretching |

| C-N (Amine) | ~1250 - 1020 | Stretching |

Interpretation and Rationale

The IR spectrum of an amino acid is dominated by features of its zwitterionic form in the solid state.

-

The broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

Overlapping this region, the N-H stretching of the ammonium group (-NH₃⁺) appears as a broad band.

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

-

The N-H bending vibration appears in the 1640-1560 cm⁻¹ region.

-

Multiple sharp peaks between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the thiophene ring.[12] The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can be used to confirm its structure.

Expertise & Experience: Ionization Techniques

Due to the low volatility of amino acids, direct analysis by classical Electron Ionization (EI) mass spectrometry requires a heated inlet system to vaporize the sample, which can sometimes cause thermal decomposition.[14][15][16] The use of a heated crucible ion source is a technique to overcome this.[14][15] Electrospray Ionization (ESI) is a softer ionization technique well-suited for polar, non-volatile molecules like amino acids, and it typically yields the protonated molecule [M+H]⁺ as the base peak.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a heated crucible ion source.[14][15]

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Key fragmentation pathway in EI-MS.

Data Presentation: Expected Fragments

The molecular weight of this compound is 157.19 g/mol .[17]

| m/z Value | Proposed Fragment | Formula | Notes |

| 157 | Molecular Ion [M]⁺˙ | [C₆H₇NO₂S]⁺˙ | The parent peak, corresponding to the intact molecule minus one electron. |

| 112 | [M - COOH]⁺ | [C₅H₆NS]⁺ | A very common and characteristic fragment for α-amino acids, resulting from the loss of the carboxyl group (45 Da).[18][19] |

| 84 | Thienylmethyl cation | [C₅H₅S]⁺ | Further fragmentation can lead to ions characteristic of the thiophene moiety. |

| 83 | Thienyl cation | [C₄H₃S]⁺ | Loss of the entire glycine side chain. |

Interpretation and Rationale

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z = 157. The most characteristic fragmentation pathway for α-amino acids is the α-cleavage, leading to the loss of the carboxyl group as a radical (•COOH).[15][20] This results in a prominent peak at m/z = 112 ([M - 45]⁺). This fragment is often the base peak in the spectrum of α-amino acids.[18] Further fragmentation of this ion can occur, leading to peaks corresponding to the thiophene ring structure, such as the thienyl cation at m/z = 83.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy verifies the presence of the key functional groups (amine, carboxylic acid, and thiophene ring). Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer a complete spectroscopic profile, essential for any researcher or professional working with this important chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 6. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. The Mass Spectra of the α-Amino Acids - UNT Digital Library [digital.library.unt.edu]

- 15. osti.gov [osti.gov]

- 16. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. whitman.edu [whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-Thienylglycine

Introduction: The Significance of (R)-2-Thienylglycine in Drug Development

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique thiophene-containing side chain imparts distinct chemical properties that make it a valuable chiral building block for the synthesis of a variety of bioactive molecules.[2] This guide provides a comprehensive technical overview of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure the successful formulation, manufacturing, and therapeutic efficacy of drug candidates incorporating this versatile molecule.

This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols. The methodologies described are designed to be self-validating, empowering researchers to generate reliable and reproducible data tailored to their specific applications.

I. Solubility Profile of this compound: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. As an amino acid, the solubility of this compound is influenced by its zwitterionic nature, the hydrophobicity of the thienyl group, and the properties of the solvent system.

Theoretical Framework: Factors Influencing Amino Acid Solubility

The solubility of amino acids is a complex interplay of the properties of the solute and the solvent. Key factors include:

-

pH: Amino acids exist as zwitterions at their isoelectric point (pI), where they typically exhibit minimum solubility.[3] At pH values below the pI, the carboxyl group is protonated, and the molecule carries a net positive charge, increasing its solubility in polar protic solvents. Conversely, at pH values above the pI, the amino group is deprotonated, resulting in a net negative charge and enhanced solubility.

-

Solvent Polarity: While this compound possesses polar amino and carboxylic acid groups, the thiophene ring introduces a degree of non-polarity. Therefore, its solubility is not limited to aqueous systems. It is expected to exhibit some solubility in polar organic solvents like methanol and ethanol, and potentially in hydroalcoholic mixtures.[3]

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This relationship, however, should be experimentally determined for specific solvent systems.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, some sources describe related compounds as "sparingly soluble" in water.[4][5] The following table provides a template for researchers to populate with their experimentally determined data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | User-determined | User-determined |

| 0.1 N HCl | 25 | User-determined | User-determined |

| 0.1 N NaOH | 25 | User-determined | User-determined |

| Methanol | 25 | User-determined | User-determined |

| Ethanol | 25 | User-determined | User-determined |

| Dimethyl Sulfoxide (DMSO) | 25 | User-determined | User-determined |

| 50% Ethanol/Water (v/v) | 25 | User-determined | User-determined |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvent systems.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a standard calibration curve of this compound to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL and mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Diagram of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

II. Stability Profile: Ensuring Product Quality and Shelf-Life

The chemical stability of this compound is a critical quality attribute that can impact the safety and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7]

Potential Degradation Pathways of Aromatic Amino Acids

While specific degradation pathways for this compound are not well-documented, insights can be drawn from the degradation of other aromatic amino acids like phenylalanine and tyrosine.[4][8] Common degradation reactions for amino acids include:

-

Deamination: The removal of the amino group, which can lead to the formation of an α-keto acid.[5]

-

Decarboxylation: The loss of the carboxyl group as carbon dioxide, resulting in the formation of an amine.[5]

-

Oxidation: The thiophene ring may be susceptible to oxidation, potentially leading to the formation of sulfoxides or other oxidized species. The amino acid side chain can also be a site of oxidation.

-

Hydrolysis: Under acidic or basic conditions, peptide-like impurities or oligomers, if present, could be hydrolyzed.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through various photochemical reactions.

Forced Degradation Study: A Proactive Approach to Stability

A forced degradation study intentionally subjects the API to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[6] This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.

Impact of Stress Conditions on this compound (Hypothetical Data for Illustrative Purposes)

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Minor degradation | Deamination products |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Moderate degradation | Racemization, deamination products |

| Oxidation | 3% H₂O₂, RT | Significant degradation | Thiophene sulfoxide, other oxidized species |

| Thermal Degradation | 80°C, solid state | Minor degradation | Decarboxylation products |

| Photodegradation | UV light (254 nm) | Moderate degradation | Photoproducts of the thiophene ring |

Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

This protocol provides a framework for conducting a forced degradation study and developing an analytical method capable of separating the parent compound from its degradation products.

Objective: To investigate the degradation profile of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers like phosphate or formate)

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

-

Control Sample: Prepare a solution of this compound in the same solvent without the stressor and keep it under normal conditions.

-

-

HPLC Method Development:

-

The goal is to achieve baseline separation between the peak for this compound and any peaks corresponding to degradation products.

-

Column: A C18 column is a good starting point for separating compounds of moderate polarity.

-

Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection. An MS detector is highly recommended for identifying the mass of the degradation products.

-

-

Analysis of Stressed Samples:

-

Inject the control and stressed samples into the developed HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.

-

Diagram of Stability Assessment Logic:

Caption: Logical Flow of a Stability Assessment Study.

III. Conclusion and Recommendations

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data in the public domain is limited, the provided theoretical background and detailed experimental protocols empower researchers to generate this critical information in their own laboratories. Adherence to these methodologies will ensure the development of robust and reliable data, which is fundamental for informed decision-making in the drug development process. It is recommended that these studies be conducted early in the development lifecycle to mitigate risks and to build a solid foundation for successful formulation and long-term product stability.

IV. References

-

Land, J. M., & Heales, S. J. R. (2002). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. --INVALID-LINK--

-

Creative Proteomics. (2017). Metabolism of Aromatic amino acid. Creative Proteomics Blog. --INVALID-LINK--

-

Gani, A., & Narani, A. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. --INVALID-LINK--

-

Cayman Chemical. (S)-3-Thienylglycine. --INVALID-LINK--

-

ChemicalBook. L-ALPHA-(3-THIENYL)GLYCINE. --INVALID-LINK--

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. --INVALID-LINK--

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. --INVALID-LINK--

-

Raval, A. et al. (2014). Forced Degradation – A Review. Journal of Pharmaceutical Science & Research. --INVALID-LINK--

-

PubChem. This compound. --INVALID-LINK--

-

PubChem. (S)-2-Thienylglycine. --INVALID-LINK--

-

Chem-Impex. R-2-Thienylglycine. --INVALID-LINK--

-

Chem-Impex International. This compound. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of Aromatic amino acid - Creative Proteomics Blog [creative-proteomics.com]

- 5. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]

(R)-2-Thienylglycine as a building block in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a cornerstone in medicinal chemistry, serving as a critical building block in a diverse array of therapeutic agents. Its unique stereochemistry and the inherent properties of the thiophene ring bestow upon it a privileged status in drug design. The thiophene moiety, a bioisostere of the phenyl group, offers a distinct electronic and steric profile, often leading to improved metabolic stability and enhanced target engagement.[1][2][3][4] This guide provides a comprehensive overview of this compound, from its synthesis to its pivotal role in the development of blockbuster drugs, offering insights for researchers and scientists in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | PubChem |

| Molecular Weight | 157.19 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Chemical Supplier Data |

| Melting Point | 218-222 °C (decomposes) | Chemical Supplier Data |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases | Chemical Supplier Data |

| Optical Rotation | [α]²⁰/D ~ -95° (c=1, 1N HCl) | Chemical Supplier Data |

Synthesis and Chiral Resolution: Accessing the Enantiomerically Pure Building Block

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the synthesis of enantiomerically pure this compound is a critical first step in its application in medicinal chemistry. The primary route involves the resolution of the racemic mixture, DL-2-thienylglycine. Two robust methods, chemical and enzymatic resolution, are commonly employed.

Chemical Resolution using Di-p-toluoyl-D-tartaric Acid

This classical method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Di-p-toluoyl-D-tartaric acid is a highly effective resolving agent for this purpose.

Experimental Protocol: Chemical Resolution of DL-2-Thienylglycine

-

Salt Formation:

-

Dissolve DL-2-thienylglycine (1 equivalent) in a suitable solvent mixture, such as methanol/water.

-

Add a solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalents) in the same solvent system.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by filtration. These crystals will be enriched in the this compound-(+)-di-p-toluoyl-D-tartaric acid salt.

-

Recrystallize the salt from the same solvent system to enhance the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

-

Liberation of the Free Amino Acid:

-

Treat the purified diastereomeric salt with a base, such as aqueous ammonia or sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound.

-

The free amino acid, being sparingly soluble in water, will precipitate out of the solution.

-

Collect the this compound by filtration, wash with cold water, and dry under vacuum.

-

Enzymatic Resolution

Enzymatic resolution offers a greener and often more efficient alternative to chemical methods. Hydrolases, such as aminoacylases, can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Thienylglycine

-

Substrate Preparation:

-

Synthesize N-acetyl-DL-2-thienylglycine by reacting DL-2-thienylglycine with acetic anhydride under basic conditions.

-

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-2-thienylglycine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add an immobilized aminoacylase (e.g., from Aspergillus oryzae).

-

Incubate the mixture with gentle agitation at a controlled temperature (typically 30-40 °C). The enzyme will selectively hydrolyze the N-acetyl group from L-2-thienylglycine, leaving the N-acetyl-(R)-2-thienylglycine unreacted.

-

-

Separation and Isolation:

-

After the reaction is complete (monitored by HPLC), separate the free L-2-thienylglycine from the unreacted N-acetyl-(R)-2-thienylglycine by adjusting the pH of the solution. At an acidic pH, the N-acetyl-(R)-2-thienylglycine can be extracted with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer containing the L-2-thienylglycine can be discarded or the L-enantiomer can be isolated if desired.

-

Hydrolyze the extracted N-acetyl-(R)-2-thienylglycine under acidic conditions (e.g., refluxing with dilute HCl) to remove the acetyl group and obtain this compound hydrochloride.

-

Neutralize the solution to precipitate the free this compound.

-

Case Study 1: Ticarcillin - A Semisynthetic Penicillin

This compound is a key component of the side chain of Ticarcillin, a broad-spectrum β-lactam antibiotic. The incorporation of this specific side chain confers activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[5][6][7]

Synthesis of the Ticarcillin Side Chain

The synthesis of the Ticarcillin side chain involves the activation of the carboxyl group of this compound, followed by acylation of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

Caption: Synthesis of Ticarcillin.

Mechanism of Action and the Role of the Thienylglycine Moiety

Ticarcillin, like other penicillins, inhibits the final step of peptidoglycan synthesis in bacterial cell walls by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.

The this compound side chain plays a crucial role in the antibacterial spectrum and potency of Ticarcillin. The thiophene ring, as a bioisostere of a phenyl ring, influences the binding affinity of the antibiotic to the PBPs of different bacterial species. The specific stereochemistry at the α-carbon of the glycine moiety is also critical for optimal interaction with the active site of the target enzymes.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Ticarcillin

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 16 - 128 | [5][6][7][8] |

| Escherichia coli | 8 - 64 | [6] |

| Proteus spp. | 16 - 128 | [6] |

| Enterobacter spp. | 32 - >128 | [9] |

| Bacteroides fragilis | ≤0.01 - 8 (with clavulanic acid) | [10] |

Case Study 2: Clopidogrel - An Antiplatelet Agent

This compound is a precursor in some synthetic routes to Clopidogrel, a thienopyridine-class antiplatelet agent widely used to prevent heart attacks and strokes.[11][12][13]

Synthetic Approaches to Clopidogrel

One of the key steps in the synthesis of Clopidogrel is the condensation of a thienylethylamine derivative with a chlorophenylglycine ester. While not a direct component of the final molecule, this compound can be a starting material for the synthesis of the thienylethylamine portion.

Caption: A synthetic route to Clopidogrel.

Mechanism of Action and Structure-Activity Relationship (SAR)

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which is a thiol derivative. This active metabolite irreversibly inhibits the P2Y₁₂ subtype of ADP receptor on the platelet surface.[11][14][15] By blocking this receptor, Clopidogrel prevents ADP-mediated platelet activation and aggregation.

The thienopyridine core of Clopidogrel is essential for its activity. The thiophene ring, in particular, is involved in the metabolic activation process. The stereochemistry of the final molecule is crucial, with the (S)-enantiomer being the active form. The use of enantiomerically pure starting materials, which can be derived from this compound, is therefore critical for the synthesis of the active drug.

Quantitative Data: P2Y₁₂ Receptor Inhibition

| Compound | IC₅₀ (µM) | Assay | Reference |

| Clopidogrel active metabolite | ~2 | ADP-induced platelet aggregation | [14] |

| Clopidogrel | Inactive in vitro | ADP-induced platelet aggregation | [14] |

The Thiophene Ring: A Privileged Bioisostere

The prevalence of the thiophene ring in medicinal chemistry, exemplified by its presence in molecules derived from this compound, can be attributed to its favorable properties as a bioisostere of the phenyl ring.[1][2][3][4]

-

Similar Size and Shape: The thiophene ring is of a similar size and shape to a phenyl ring, allowing it to fit into binding pockets that accommodate aromatic moieties.

-

Distinct Electronic Properties: The sulfur atom in the thiophene ring imparts a different electronic distribution compared to a phenyl ring, which can lead to altered interactions with the target protein.

-

Metabolic Stability: The thiophene ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a phenyl ring, potentially leading to improved pharmacokinetic properties.[4]

-

Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction with the target.

Conclusion: A Versatile Building Block with a Bright Future

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its incorporation into blockbuster drugs such as Ticarcillin and its role in the synthesis of agents like Clopidogrel underscore its importance in the development of life-saving therapies. The unique combination of stereochemistry and the favorable properties of the thiophene ring ensure that this compound will continue to be a key component in the medicinal chemist's toolbox for the foreseeable future. As our understanding of disease biology deepens, the rational design of new therapeutic agents incorporating this privileged scaffold holds immense promise for addressing unmet medical needs.

References

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative disk and broth dilution susceptibility test results with ticarcillin and timentin against Pseudomonas aeruginosa and Pseudomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro activity of ticarcillin plus clavulanic acid (BRL 28500, 'Timentin') against ticarcillin-resistant gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The activity of ticarcillin in combination with clavulanic acid against Bacteroides species: an in-vitro comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Potential of (R)-2-Thienylglycine in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

(R)-2-Thienylglycine, a non-proteinogenic amino acid distinguished by its thiophene side chain, has emerged as a crucial chiral building block in medicinal chemistry.[1][2] Its unique structural and electronic properties impart favorable characteristics to bioactive molecules, making it a versatile scaffold for developing novel therapeutics across various disease areas. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in established drug classes and its potential in emerging therapeutic fields. We will explore the causality behind its utility, detail key experimental workflows, and present the underlying mechanisms of action.

The Structural Advantage of the Thienyl Moiety

The thiophene ring of this compound is a bioisostere of the phenyl ring, yet it offers distinct advantages. Its heteroaromatic nature can enhance solubility, modulate metabolic stability, and introduce unique electronic interactions with biological targets.[3] This versatility has been exploited to create compounds with improved pharmacokinetic and pharmacodynamic profiles, leading to breakthroughs in drug design and development.[1][3]

Core Applications in Marketed and Investigational Drugs

The incorporation of this compound has been pivotal in the development of blockbuster drugs and promising clinical candidates. Its influence is most prominent in the fields of cardiovascular disease and infectious diseases.

This compound is a cornerstone of the thienopyridine class of antiplatelet agents, which are indispensable in the management of atherothrombotic diseases.[4]

-

Key Drugs: Ticlopidine and its more widely used successor, Clopidogrel.[5][6][7]

-

Therapeutic Use: Prevention of cardiovascular events in patients with a history of myocardial infarction, stroke, peripheral artery disease, and those undergoing percutaneous coronary intervention (PCI).[4][6]

Mechanism of Action: Ticlopidine and clopidogrel are prodrugs that require metabolic activation in the liver via cytochrome P450 (CYP) enzymes.[4][8] The active metabolite, a reactive thiol derivative, irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets.[4][9] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby blocking a key pathway for platelet activation and aggregation for the entire lifespan of the platelet.[4][9] This specific and irreversible antagonism of the P2Y12 receptor is the foundation of their potent antithrombotic effects.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiplatelet effects of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

The Strategic Integration of (R)-2-Thienylglycine in Advanced Peptide and Non-Peptide Scaffolds: A Technical Guide for Drug Development Professionals

Abstract

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique thiophene moiety imparts advantageous physicochemical and pharmacological properties to both peptide and non-peptide structures, addressing key challenges in drug development such as poor metabolic stability and low bioavailability. This guide provides an in-depth analysis of the synthesis, strategic application, and impact of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold. We will explore its role in enhancing the therapeutic potential of peptides, its utility in the synthesis of complex non-peptide heterocycles, and provide detailed experimental protocols to facilitate its practical implementation in the laboratory.

Introduction: The Rationale for Non-Canonical Scaffolds in Drug Design

The therapeutic landscape is increasingly dominated by the need for molecules with high target specificity, improved pharmacokinetic profiles, and enhanced efficacy. While nature provides a diverse palette of 20 proteinogenic amino acids for peptide-based drug design, these native structures often suffer from rapid proteolytic degradation and poor oral bioavailability.[1] The incorporation of unnatural amino acids (UAAs) like this compound has become a cornerstone strategy to overcome these limitations.[2] The thiophene ring, a bioisostere of the phenyl ring, introduces unique electronic properties, hydrogen bonding capabilities, and steric bulk that can profoundly influence a molecule's interaction with its biological target and its metabolic fate.[2] This guide will elucidate the multifaceted contributions of this compound to the design of next-generation therapeutics.

Enantioselective Synthesis of this compound: Securing the Chiral Core

The stereochemistry of this compound is critical for its biological activity. Therefore, robust and scalable methods for its enantioselective synthesis are paramount. Two primary approaches dominate the landscape: chemical synthesis and biocatalysis.

Chemical Synthesis: The Strecker Approach

The Strecker synthesis is a classic and versatile method for the production of α-amino acids from aldehydes.[3][4][5] It proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[3]

Mechanism of the Strecker Synthesis:

-

Imine Formation: The synthesis begins with the reaction of 2-thiophenecarboxaldehyde with ammonia to form an imine.[6]

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the electrophilic imine carbon to form an α-aminonitrile.[6]

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the carboxylic acid, resulting in racemic 2-thienylglycine.[3]

To achieve the desired (R)-enantiomer, a chiral resolution step is typically required, or an asymmetric variant of the Strecker synthesis can be employed.

Biocatalysis: The Precision of ω-Transaminases

Biocatalysis offers a highly efficient and stereoselective alternative for the synthesis of chiral amines and amino acids.[7] ω-Transaminases (ω-TAs) are particularly well-suited for this purpose, as they catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde with high enantiopurity.[7][8]

Asymmetric Synthesis of this compound using an (R)-selective ω-Transaminase:

This process involves the conversion of a prochiral keto acid precursor, 2-oxo-2-(thiophen-2-yl)acetic acid, into this compound using an (R)-selective ω-transaminase. The enzyme facilitates the stereospecific addition of an amino group, yielding the desired enantiomer with high enantiomeric excess (>99% ee).[9]

Experimental Protocol: Biocatalytic Synthesis of this compound

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

-

Reagent Addition: Add the substrate, 2-oxo-2-(thiophen-2-yl)acetic acid (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1.5 M), and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).

-

Enzyme Addition: Introduce the (R)-selective ω-transaminase (e.g., a whole-cell biocatalyst expressing the engineered enzyme).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the reaction progress by HPLC analysis of the substrate consumption and product formation.

-